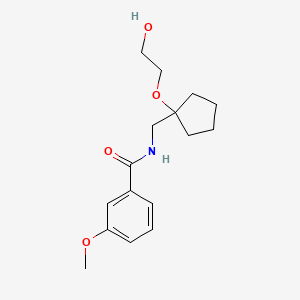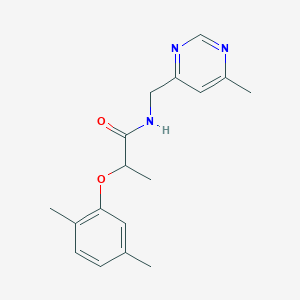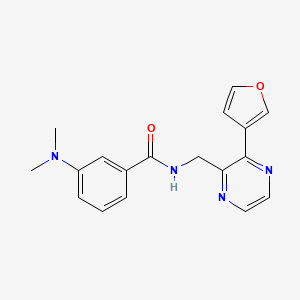
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like NMR spectroscopy can be used to analyze the molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The benzamide and methoxy groups, for example, might undergo reactions like hydrolysis or substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the benzamide and methoxy groups might make it somewhat soluble in polar solvents .Aplicaciones Científicas De Investigación
Chemical Synthesis and Catalysis
- The compound has been involved in Rhodium(III)-catalyzed chemodivergent annulations , showcasing its utility in C-H activation and coupling reactions. This process allows for the creation of complex molecules from simpler substrates, highlighting its significance in synthetic chemistry (Xu et al., 2018).
- Another study demonstrated its role in the Cp*Rh(III)-catalyzed annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one, leading to the formation of 2-aryl quinazolin-4(3H)-one derivatives. This reaction showcases the compound's versatility in facilitating regioselective ortho-C–H amidation and cyclization processes (Xiong et al., 2018).
Molecular Structure and Interaction Studies
- The molecular structure and intermolecular interactions of a related compound, N-3-hydroxyphenyl-4-methoxybenzamide, were elucidated through single crystal X-ray diffraction and DFT calculations . This research provides insights into how crystal packing and dimerization affect molecular geometry, which is crucial for understanding the physical and chemical properties of such compounds (Karabulut et al., 2014).
Pharmaceutical Research
- Studies on derivatives of 3-methoxybenzamide have shown potential in creating antibacterial agents by inhibiting the bacterial cell division protein FtsZ. This research points to the compound's possible applications in developing new antibiotics with improved pharmaceutical properties (Haydon et al., 2010).
Neuropharmacology
- The compound has been implicated in research on potential neuroleptic agents , particularly in the study of substituted 6-methoxysalicylamides for their antidopaminergic properties. This area of research explores the compound's potential applications in treating disorders related to dopamine dysregulation (de Paulis et al., 1985).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-20-14-6-4-5-13(11-14)15(19)17-12-16(21-10-9-18)7-2-3-8-16/h4-6,11,18H,2-3,7-10,12H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHLGOYJCLOWMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2(CCCC2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(1,3-benzoxazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]pyrrolidine-2-carboxamide](/img/structure/B2464116.png)
![2-ethyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2464119.png)

![2-(3-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B2464124.png)
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-cyanobenzoate](/img/structure/B2464126.png)
![2-isopentyl-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2464127.png)
![3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2464128.png)
![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-[(4-chlorophenyl)methyl]urea](/img/structure/B2464130.png)
![4-isobutyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B2464131.png)
![8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2464133.png)
![N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2464135.png)
![2-(3,4-Dimethoxyphenyl)-1-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2464136.png)

![N-(2,4-difluorophenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2464139.png)
